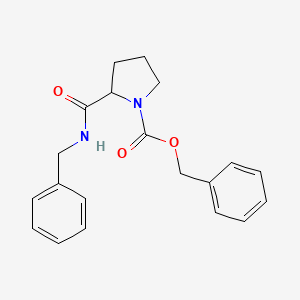![molecular formula C21H15ClN2O2 B11553300 4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553300.png)
4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a benzoxazole moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 3-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzymatic activity, disruption of microbial cell walls, or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Similar structure but lacks the benzoxazole moiety.
4-chloro-2-methylphenol: Similar structure but lacks the imine linkage.
4-chloro-2-aminophenol: Similar structure but contains an amino group instead of the imine linkage.
Uniqueness
4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzoxazole moiety and the imine linkage, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H15ClN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-chloro-2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-4-2-7-19-20(13)24-21(26-19)14-5-3-6-17(11-14)23-12-15-10-16(22)8-9-18(15)25/h2-12,25H,1H3 |
InChI Key |
IFCWJLWOYWSVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea](/img/structure/B11553220.png)
![2-Bromo-4-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11553221.png)
![methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11553231.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553237.png)
![2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11553245.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11553249.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553251.png)
![[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11553264.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11553267.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553272.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553274.png)


![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11553304.png)
